2-Propen-1-yl trifluoromethanesulfonate

Descripción general

Descripción

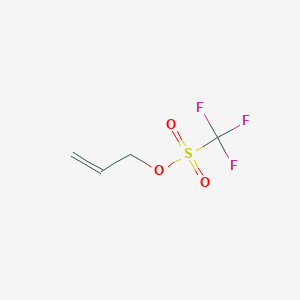

2-Propen-1-yl trifluoromethanesulfonate, also known as allyl triflate, is an organic compound with the molecular formula C4H5F3O3S. It is a triflate ester derived from trifluoromethanesulfonic acid and allyl alcohol. This compound is known for its reactivity and is widely used in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Propen-1-yl trifluoromethanesulfonate can be synthesized through the reaction of allyl alcohol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically proceeds at low temperatures to prevent decomposition and to ensure high yields. The general reaction scheme is as follows:

Allyl alcohol+Trifluoromethanesulfonic anhydride→2-Propen-1-yl trifluoromethanesulfonate+By-products

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality. The reaction is typically carried out in stainless steel reactors equipped with efficient cooling systems to manage the exothermic nature of the reaction.

Análisis De Reacciones Químicas

Transition Metal-Catalyzed Cross-Coupling Reactions

Allyl triflate participates in oxidative addition reactions with low-valent transition metals, forming intermediates critical for cross-coupling processes.

Key Findings:

Table 1: Cross-Coupling Reaction Parameters

*Extrapolated from vinyl triflate reactivity .

Key Findings:

-

Grubbs-Catalyzed Metathesis : A pyrene-substituted allyl triflate undergoes metathesis with Grubbs II catalyst to yield diastereomeric alkenes in a 2.7:1 ratio . The reaction proceeds via a [2+2] cycloaddition mechanism, forming a metallocyclobutane intermediate .

Table 2: Metathesis Reaction Data

| Substrate | Catalyst | Conditions | Product Diastereomers | Ratio | Source |

|---|---|---|---|---|---|

| 1-(Triflyloxy)-2-allylpyrene | Grubbs II | 40°C, CHCl | Alkene isomers | 2.7 : 1 |

Mechanistic Insights:

-

Electrocyclization Pathways : While not directly observed for allyl triflate, 1-phenyl-2-propen-1-ones cyclize to indanones via superacid-catalyzed electrocyclization of oxonium-carbenium dications . This suggests potential for allyl triflate to undergo analogous acid-triggered cyclizations under similar conditions (e.g., CFSOH) .

Nucleophilic Substitution Reactions

The triflate group’s superior leaving ability facilitates nucleophilic displacements, though experimental data for allyl triflate remains sparse in accessible literature.

Theoretical Considerations:

Aplicaciones Científicas De Investigación

Chemical Structure and Reactivity

The compound is characterized by its triflate group, which acts as an excellent leaving group, enhancing its electrophilicity. This property allows it to participate in a variety of chemical reactions such as nucleophilic substitutions, eliminations, and cross-coupling reactions.

Table 1: Synthesis Conditions

| Reagent | Base | Temperature | Yield |

|---|---|---|---|

| Allyl Alcohol + Triflic Anhydride | Pyridine | Low Temperature | High |

Organic Synthesis

Allyl Group Introduction

2-Propen-1-yl trifluoromethanesulfonate serves as a critical reagent for introducing the allyl group into various organic molecules. This capability is pivotal for synthesizing complex organic compounds used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Pharmaceutical Intermediates

In medicinal chemistry, this compound plays a role in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to facilitate the formation of carbon-carbon bonds makes it valuable for developing new therapeutic agents.

Material Science

Polymer Production

In material science, this compound is employed to create polymers with specialized properties. Its reactivity allows for modifications that enhance material characteristics such as thermal stability and chemical resistance.

Biological Studies

Biomolecule Modification

The compound is utilized in biological studies to modify biomolecules, aiding researchers in exploring biological pathways and mechanisms. This application is particularly important in the development of targeted therapies and understanding disease mechanisms.

Case Study 1: Synthesis of Antibacterial Agents

A study demonstrated the use of this compound in synthesizing new dihydrophthalazine-appended compounds aimed at treating Bacillus anthracis. The successful incorporation of the allyl group facilitated enhanced antibacterial activity compared to previous generations of compounds .

Case Study 2: Development of Advanced Polymers

Research highlighted the application of this compound in developing fluorinated polymers that exhibit superior chemical resistance. The incorporation of the allyl group allowed for improved cross-linking density, resulting in materials with enhanced durability under harsh conditions.

Mecanismo De Acción

The mechanism of action of 2-Propen-1-yl trifluoromethanesulfonate involves its reactivity as an electrophile. The triflate group is a good leaving group, making the compound highly reactive towards nucleophiles. In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to the triflate group, displacing the triflate and forming a new bond. In cross-coupling reactions, the compound undergoes oxidative addition to a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product.

Comparación Con Compuestos Similares

Similar Compounds

2-Propyn-1-yl trifluoromethanesulfonate: Similar in structure but contains a triple bond instead of a double bond.

Cyclopent-1-en-1-yl trifluoromethanesulfonate: Contains a cyclopentene ring instead of an allyl group.

Methanesulfonic acid, 1,1,1-trifluoro-, 2-propen-1-yl ester: Another name for 2-Propen-1-yl trifluoromethanesulfonate.

Uniqueness

This compound is unique due to its high reactivity and versatility in organic synthesis. Its ability to participate in a wide range of reactions, including nucleophilic substitution, elimination, and cross-coupling, makes it a valuable reagent in both academic and industrial research.

Actividad Biológica

2-Propen-1-yl trifluoromethanesulfonate, also known as 1-propene-2-yl triflate, is an organofluorine compound that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. Its unique triflate group enhances its reactivity, making it a valuable intermediate in the synthesis of biologically active compounds. This article explores the biological activity associated with this compound, including its mechanisms of action, applications in drug development, and relevant research findings.

This compound has the molecular formula . The presence of the triflate group contributes to its electrophilic character, which is essential for its role in nucleophilic substitution reactions.

Biological Activity Overview

The biological activity of this compound primarily stems from its ability to act as a reactive electrophile in various biochemical pathways. Studies have indicated that compounds derived from this triflate can exhibit a range of biological effects, including:

- Antimicrobial Activity : Research has shown that derivatives of this compound possess antimicrobial properties, making them potential candidates for developing new antibiotics .

- Neuroprotective Effects : Some studies suggest that compounds synthesized using this triflate can enhance cell survival rates in neuroprotective assays, indicating potential applications in treating neurodegenerative diseases .

- Hepatoprotective Properties : There is evidence that certain derivatives can improve liver cell viability under stress conditions, suggesting hepatoprotective effects .

The mechanisms underlying the biological activities of this compound and its derivatives involve several pathways:

- Electrophilic Attack : The electrophilic nature of the triflate group allows it to react with nucleophiles in biological systems, leading to modifications of biomolecules such as proteins and nucleic acids.

- Enzyme Inhibition : Some studies indicate that compounds derived from this triflate can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Cell Signaling Modulation : The ability of these compounds to interact with cellular signaling pathways may contribute to their neuroprotective and hepatoprotective effects.

Table 1: Summary of Biological Activities and Effects

Specific Research Examples

- A study highlighted the synthesis of novel compounds using this compound that demonstrated significant antimicrobial activity against resistant strains of bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

- Another research effort focused on neuroprotective effects, where derivatives were tested on neuronal cell lines. Results showed a marked increase in cell viability from baseline levels under oxidative stress conditions, suggesting potential therapeutic applications for neurodegenerative disorders .

- Hepatoprotective studies indicated that certain derivatives could mitigate liver damage induced by toxic agents, providing insights into their potential use as protective agents in liver diseases .

Propiedades

IUPAC Name |

prop-2-enyl trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O3S/c1-2-3-10-11(8,9)4(5,6)7/h2H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWVLWQXWMTMGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201254234 | |

| Record name | 2-Propen-1-yl 1,1,1-trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41029-45-2 | |

| Record name | 2-Propen-1-yl 1,1,1-trifluoromethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41029-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propen-1-yl 1,1,1-trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.